molecular formula C24H24N2O B11091687 (2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)(naphthalen-2-yl)methanone

(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)(naphthalen-2-yl)methanone

Cat. No.: B11091687
M. Wt: 356.5 g/mol
InChI Key: HLNGTXVJYKEYLD-UHFFFAOYSA-N
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Description

  • The compound’s systematic name is (2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)(naphthalen-2-yl)methanone .
  • It consists of two main components: a pyridoindole ring system and a naphthalene moiety.
  • The pyridoindole ring is a bicyclic structure containing nitrogen atoms, while the naphthalene ring is an aromatic hydrocarbon.
  • This compound exhibits interesting biological and chemical properties due to its unique structure.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is through cyclization reactions. For example

      Industrial Production: While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in research laboratories using established synthetic routes.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions due to its functional groups (e.g., ketone, aromatic rings).

      Common Reactions:

      Major Products: The specific products depend on reaction conditions and reagents used.

  • Scientific Research Applications

      Biology: It may exhibit biological activity (e.g., as a potential drug candidate).

      Medicine: Investigate its pharmacological properties, such as interactions with receptors or enzymes.

      Industry: Explore applications in materials science or as intermediates for other compounds.

  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with specific molecular targets (e.g., receptors, enzymes).
    • Further research is needed to elucidate the precise pathways and biological effects.
  • Comparison with Similar Compounds

      Uniqueness: Its combination of the pyridoindole and naphthalene moieties sets it apart.

      Similar Compounds:

    Remember that further research and experimental data are essential to fully understand this compound’s properties and applications

    Properties

    Molecular Formula

    C24H24N2O

    Molecular Weight

    356.5 g/mol

    IUPAC Name

    (2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)-naphthalen-2-ylmethanone

    InChI

    InChI=1S/C24H24N2O/c1-16-7-10-22-20(13-16)21-15-25(2)12-11-23(21)26(22)24(27)19-9-8-17-5-3-4-6-18(17)14-19/h3-10,13-14,21,23H,11-12,15H2,1-2H3

    InChI Key

    HLNGTXVJYKEYLD-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC2=C(C=C1)N(C3C2CN(CC3)C)C(=O)C4=CC5=CC=CC=C5C=C4

    Origin of Product

    United States

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